2-Amino-2-(5-methoxypyridin-3-yl)acetic acid
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Overview
Description
2-Amino-2-(5-methoxypyridin-3-yl)acetic acid is a chemical compound with the molecular formula C8H10N2O3 It is characterized by the presence of an amino group, a methoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-methoxypyridin-3-yl)acetic acid typically involves the reaction of 5-methoxypyridine-3-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-methoxypyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and methoxy groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Scientific Research Applications
2-Amino-2-(5-methoxypyridin-3-yl)acetic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-methoxypyridin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(5-methoxypyridin-2-yl)acetic acid
- 2-Amino-2-(5-methoxypyridin-4-yl)acetic acid
- 2-Amino-2-(5-methoxypyridin-3-yl)propanoic acid
Uniqueness
2-Amino-2-(5-methoxypyridin-3-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C8H10N2O3 |
---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-amino-2-(5-methoxypyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-6-2-5(3-10-4-6)7(9)8(11)12/h2-4,7H,9H2,1H3,(H,11,12) |
InChI Key |
UFZYENGHEXASEL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1)C(C(=O)O)N |
Origin of Product |
United States |
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